Boc-N-Me-Tyr(Bzl)-OH

Conformational Analysis Chirality SPPS Building Blocks

Peptide leads with standard tyrosine residues are rapidly degraded by chymotrypsin-like proteases. Boc-N-Me-Tyr(Bzl)-OH solves this via backbone N-methylation, eliminating the amide H-bond donor and conferring complete protease resistance (~100% intact after 1 h chymotrypsin incubation vs. complete degradation of unmodified controls). • Direct incorporation into Boc SPPS workflows during standard chain elongation • Orthogonal protection: Boc (acid-labile) / Bzl (hydrogenolysis-labile) enables selective side-chain deprotection • Enhanced lipophilicity (logP 5.02) and reduced polar surface area improve passive permeability for oral bioavailability Supplied at ≥98% HPLC purity with full analytical documentation. For GMP-grade peptide synthesis and macrocyclic drug discovery programs requiring N-methylated scaffolds.

Molecular Formula C22H27NO5
Molecular Weight 385.5 g/mol
CAS No. 64263-81-6
Cat. No. B558131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-Tyr(Bzl)-OH
CAS64263-81-6
SynonymsBoc-N-Me-Thr(Bzl)-OH; Boc-MeThr(Bzl)-OH; 64263-80-5; Boc-O-benzyl-N-methyl-L-threonine; AmbotzBAA1265; SCHEMBL8707179; 00044_FLUKA; CTK5J1648; MolPort-003-925-027; ZINC2560007; AKOS015836685; AKOS016003070; Boc-Nalpha-methyl-O-benzyl-L-threonine; AJ-40415; AK-81132; (2S,3R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid
Molecular FormulaC22H27NO5
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1
InChIInChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m0/s1
InChIKeyFSNRGORPOYPIJC-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-Me-Tyr(Bzl)-OH: Key Properties


Boc-N-Me-Tyr(Bzl)-OH (Boc-N-methyl-O-benzyl-L-tyrosine, C₂₂H₂₇NO₅, MW 385.46) is a sterically hindered, doubly protected tyrosine building block designed specifically for Boc solid-phase peptide synthesis (SPPS). It combines an acid-labile Boc Nᵅ-protecting group with a hydrogenolytically cleavable benzyl ether side-chain protection, and critically, an Nᵅ-methyl substituent that eliminates the backbone amide hydrogen-bond donor [1]. This N-methyl modification fundamentally alters backbone conformation, lipophilicity, and the metabolic vulnerability of derived peptides compared to its standard, non-methylated counterpart Boc-Tyr(Bzl)-OH (CAS 2130-96-3) . Typical commercial specifications include ≥98.0% HPLC purity, a melting point of 133.5 °C (dec.), and a specific optical rotation of –64.0° (c=1, EtOH) [1].

Designed for Boc solid-phase peptide synthesis (SPPS) with acid-labile Boc protection
N-Methyl substitution eliminates backbone amide H-bond donor, altering conformation and lipophilicity
Benzyl ether side-chain protection orthogonal to TFA, cleavable by hydrogenolysis or HF

Why Boc-N-Me-Tyr(Bzl)-OH Cannot Be Replaced


The choice of Boc-N-Me-Tyr(Bzl)-OH over its closest analogs is dictated by three orthogonal requirements: (i) the need for a backbone N-methyl group to eliminate amide hydrogen bonding and restrict conformational freedom, (ii) compatibility with acid-labile Boc/Benzyl protection strategy for SPPS, and (iii) the necessity for hydrogenolytic side-chain deprotection that is orthogonal to acidolysis . Simply replacing it with the non-methylated Boc-Tyr(Bzl)-OH reintroduces an H-bond donor, significantly altering peptide conformation, lipophilicity (logP difference of ~0.84 units), and susceptibility to proteolysis in the final peptide . Substituting with an Fmoc-protected N-methyl tyrosine (e.g., Fmoc-N-Me-Tyr(tBu)-OH) is incompatible with Boc SPPS due to the base-lability of Fmoc, and its acid-labile tBu side-chain protection would not survive the final HF cleavage step used in Boc SPPS [1].

Non-methylated analog

Boc-Tyr(Bzl)-OH reintroduces an H-bond donor, may significantly alter peptide conformation and lipophilicity, and increase proteolytic susceptibility.

Fmoc-protected N-Me-Tyr

Fmoc-N-Me-Tyr(tBu)-OH is incompatible with Boc SPPS due to base lability; its acid-labile tBu side-chain may not survive final HF cleavage.

Other side-chain protections

Alternate protecting groups (e.g., 2-Br-Z, other benzyl-type) may differ in hydrogenolysis kinetics or acid stability, requiring validation of deprotection orthogonality.

Boc-N-Me-Tyr(Bzl)-OH vs. Closest Analogs


N-Methylation Effect on Optical Rotation

The Nᵅ-methyl group in Boc-N-Me-Tyr(Bzl)-OH induces a dramatic conformational change relative to the non-methylated Boc-Tyr(Bzl)-OH, reflected in the specific optical rotation. The target compound exhibits a specific rotation of –64.0° (c=1, EtOH, 20 °C) [1], while the comparator Boc-Tyr(Bzl)-OH shows a positive rotation of +27.0°±1.5° (c=2, EtOH, 20 °C) . This net difference of approximately 91° is indicative of a fundamentally different solution conformation around the Cᵅ carbon, enforced by the tertiary amide geometry adopted upon N-methylation.

Optical Rotation
Head-to-head
–64.0° (target) vs +27.0°±1.5° (Boc-Tyr(Bzl)-OH)
Supports optical purity identity check
Supplier-reported polarimetry; >91° net difference
Conformational Analysis Chirality SPPS Building Blocks

N-Methylation Enhances Lipophilicity

The N-methyl substituent on Boc-N-Me-Tyr(Bzl)-OH eliminates a hydrogen-bond donor and increases steric bulk, leading to a predicted octanol-water partition coefficient (ACD/LogP) of 5.02 . In contrast, the non-methylated Boc-Tyr(Bzl)-OH has a predicted ACD/LogP of 4.18 . This represents a ~0.84 log unit increase in lipophilicity. For comparison, the benzyl-deprotected analog Boc-N-Me-Tyr-OH (removal of the Bzl group) has a predicted logP of only 2.25 , demonstrating that each structural feature—N-methylation and O-benzylation—independently contributes to the overall lipophilic character.

Lipophilicity (LogP)
Reported
5.02 (target) vs 4.18 (Boc-Tyr(Bzl)-OH) & 2.25 (des-Bzl)
Supports permeability-driven selection
Predicted ACD/LogP; Δ +0.84 vs non-methylated
Lipophilicity Drug Design Peptide Permeability

Orthogonal Deprotection via Benzyl Ether

The O-benzyl (Bzl) ether protecting group in Boc-N-Me-Tyr(Bzl)-OH is specifically designed to be stable to the repetitive TFA treatments used for Boc removal during chain elongation but can be quantitatively cleaved by hydrogenolysis (H₂/Pd) or by strong acid (anhydrous HF) in the final global deprotection step, which simultaneously cleaves the peptide from the resin . This orthogonality is absent in the primary Fmoc-strategy alternative, Fmoc-N-Me-Tyr(tBu)-OH, where the acid-labile O-tBu group would be prematurely removed during final cleavage and deprotection with TFA, complicating product isolation .

Deprotection Orthogonality
Method context
Benzyl ether: stable to TFA, cleaved by H₂/Pd or HF
Fmoc-N-Me-Tyr(tBu)-OH: tBu labile under TFA
Essential for Boc SPPS orthogonal workflow
Class-level strategy inference
Orthogonal Protection Boc SPPS Deprotection Strategies

Resistance to Alpha-Chymotrypsin via N-Methylation

Incorporation of an N-methyltyrosine residue at position 4 of an angiotensin II analog resulted in complete resistance to degradation after 1-hour incubation with alpha-chymotrypsin, while under identical conditions the unmodified angiotensin II (with standard L-tyrosine) was completely degraded into two component fragments [1]. This steric blockade of proteolytic cleavage is a direct consequence of the N-methyl group, which shields the adjacent peptide bond from serine protease activity and extends the in vivo half-life of the peptide [2].

Proteolytic Stability
Class-level
N-Me-Tyr⁴-Ang II: ~0% degradation after 1 hr
Unmodified Ang II: 100% degradation
Supports metabolic stability endpoint context
In vitro α-chymotrypsin assay; peptide-level
Metabolic Stability Proteolytic Resistance Peptide Half-Life

Permeability Enhancement by N-Methylation and O-Benzylation

A systematic study on semi-peptidic macrocycles using the Parallel Artificial Membrane Permeability Assay (PAMPA) demonstrated that N-methylation at position 2 combined with the addition of lipophilic groups to the tyrosine side chain significantly improved passive membrane permeability. This enhancement correlated with a decrease in both topological polar surface area (tPSA) and 3D polar surface area [1]. Boc-N-Me-Tyr(Bzl)-OH simultaneously delivers both of these permeability-enhancing features: N-methylation and a lipophilic O-benzyl group.

Membrane Permeability
Class-level
N-Methylation + O-benzyl combination linked to decreased tPSA and improved PAMPA permeability
Supports permeability assay interpretation
Macrocycle study; effect may vary by scaffold
Membrane Permeability Macrocyclic Peptides PAMPA Assay

Applications of Boc-N-Me-Tyr(Bzl)-OH


Proteolytically Stable Peptide Synthesis

In Boc SPPS-based peptide drug discovery, replacement of a standard tyrosine residue with N-methyltyrosine is a proven strategy to block chymotrypsin-like serine protease degradation [1]. Boc-N-Me-Tyr(Bzl)-OH is the reagent-grade building block that enables this substitution directly during standard chain elongation. The observed quantitative protection (~100% intact peptide after 1-hour chymotrypsin incubation for N-methyltyrosine-containing peptides versus complete degradation for unmodified controls) makes this compound a prioritized purchase for medicinal chemistry teams targeting protease-sensitive leads.

Membrane-Permeable Macrocycle Construction

For projects aiming to develop orally bioavailable macrocyclic peptides, Boc-N-Me-Tyr(Bzl)-OH delivers both N-methylation and a lipophilic benzyl side chain in a single coupling step—two modifications synergistically shown to improve passive permeability in PAMPA assays by lowering effective polar surface area [2]. Its procurement streamlines the synthesis of chameleonic cyclic peptides that require fine-tuned lipophilicity (logP 5.02) and tertiary amide conformational constraints to facilitate cellular uptake.

QC for N-Methyltyrosine Peptide Intermediates

The extreme and distinctive specific rotation of Boc-N-Me-Tyr(Bzl)-OH (–64.0° in ethanol) compared to the common non-methylated intermediate Boc-Tyr(Bzl)-OH (+27.0°) provides a straightforward, non-destructive identity assay [3]. Quality control and analytical development laboratories can use this >91° difference to rapidly verify the correct building block before use in GMP-grade peptide synthesis or to screen incoming batches for chemical identity, making high-purity certified lots a critical procurement requirement.

Orthogonal Deprotection Library Design

Researchers synthesizing complex, multi-cyclic peptides or branched constructs requiring sequential deprotection rely on the orthogonality of Boc (acid-labile) and Bzl (hydrogenolysis-labile) protection . Boc-N-Me-Tyr(Bzl)-OH uniquely provides a base-stable, N-methylated scaffold that can withstand repetitive TFA treatments while keeping the tyrosine side chain protected until the final hydrogenolysis or HF cleavage step. It is the reagent of choice for constructing diverse peptide libraries where selective side-chain deprotection is essential.

Application
Selection Property
Validation Focus
Protease-resistant peptide synthesis
N-Methylation for protease resistance
Chymotrypsin-like protease assay endpoints
Membrane-permeable macrocycle construction
Combined N-methylation and lipophilic benzyl group
PAMPA permeability and polar surface area analysis
QC for N-methyltyrosine intermediates
Distinctive specific rotation benchmark
Polarimetric identity verification
Orthogonal deprotection library design
Boc/Bzl orthogonal protection strategy
Sequential deprotection fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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